(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed fluorinated pyridine ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophilic partner. The molecular targets and pathways involved in its biological applications are still under investigation but may include interactions with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, but without the fluorine and piperidine substituents.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Contains a similar fluorinated ring and piperidine moiety but differs in the heterocyclic structure.
Uniqueness
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to its specific combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
Molecular Formula |
C10H14BFN2O2 |
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Molecular Weight |
224.04 g/mol |
IUPAC Name |
(4-fluoro-6-piperidin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-9-5-10(7-1-3-13-4-2-7)14-6-8(9)11(15)16/h5-7,13,15-16H,1-4H2 |
InChI Key |
KTHXFPMFYVLNIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2CCNCC2)(O)O |
Origin of Product |
United States |
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